molecular formula C17H20N2O4 B12275348 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

Cat. No.: B12275348
M. Wt: 316.35 g/mol
InChI Key: AKTNXAJWBLAVGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid with tert-butyl and methyl esters under specific conditions . The reaction conditions often include the use of lithium borohydride in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for industrial applications, especially in the pharmaceutical industry where large quantities of the compound may be required.

Chemical Reactions Analysis

Types of Reactions

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Biological Activity

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylic acid 2-tert-butyl ester 6-methyl ester is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic isoquinoline core with multiple functional groups, including cyano, carboxylic acid, and ester functionalities, which contribute to its chemical reactivity and biological properties.

Molecular Structure and Properties

The molecular formula of this compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, highlighting its intricate structure that enhances lipophilicity and may influence pharmacokinetic properties. The presence of tert-butyl and methyl esters increases the compound's solubility in organic solvents, which is advantageous for drug formulation.

Research indicates that compounds with isoquinoline structures often exhibit significant biological activity due to their ability to interact with various biological targets. The specific interactions of 8-Cyano-3,4-dihydro-1H-isoquinoline derivatives have been studied extensively:

  • Inhibition of Enzymatic Activity : Isoquinoline derivatives have been shown to inhibit caspase enzymes, which are critical in apoptosis (programmed cell death). For instance, structural modifications similar to those in 8-Cyano-3,4-dihydro-1H-isoquinoline have resulted in potent inhibitors of caspase-3, demonstrating low nanomolar potency in vitro .
  • Antimicrobial Properties : Compounds with similar structural features have exhibited antimicrobial activity. The isoquinoline framework is known for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : Certain derivatives have been identified as neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival .

Case Studies

Several studies have highlighted the biological efficacy of isoquinoline derivatives:

  • A study on isoquinoline trione derivatives demonstrated their capability as potent caspase inhibitors, with one compound exhibiting an IC50 value of 40 nM against caspase-3 .
  • Another investigation into related compounds found that structural modifications could enhance protective effects against apoptosis in cellular models .

Comparative Analysis with Related Compounds

To better understand the unique properties of 8-Cyano-3,4-dihydro-1H-isoquinoline derivatives, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-MethylisoquinolineMethyl group on isoquinolineAntimicrobialSimpler structure
3-HydroxyisoquinolineHydroxyl group substitutionNeuroprotectiveHydroxyl enhances solubility
Isoquinoline-1-carboxylic acidCarboxylic acid functionalityAntitumorLacks additional substituents
BerberineQuaternary ammonium salt structureAntimicrobial & anti-inflammatoryNatural product

This table illustrates the diversity within isoquinoline derivatives while emphasizing the unique combination of functionalities present in 8-Cyano-3,4-dihydro-1H-isoquinoline that may confer distinct biological properties and synthetic utility.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl 8-cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-6-5-11-7-12(15(20)22-4)8-13(9-18)14(11)10-19/h7-8H,5-6,10H2,1-4H3

InChI Key

AKTNXAJWBLAVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(=O)OC)C#N

Origin of Product

United States

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